molecular formula C31H32N2O3S B11656561 propyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11656561
M. Wt: 512.7 g/mol
InChI Key: ZEWIKFUTHKRTKQ-UHFFFAOYSA-N
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Description

PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline moiety, a cycloheptathiophene ring, and a carboxylate ester group

Preparation Methods

The synthesis of PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The preparation begins with the synthesis of the quinoline derivative, followed by the formation of the cycloheptathiophene ring. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cycloheptathiophene ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and cycloheptathiophene-based molecules. Compared to these compounds, PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which may confer distinct biological and chemical properties. Similar compounds include:

Properties

Molecular Formula

C31H32N2O3S

Molecular Weight

512.7 g/mol

IUPAC Name

propyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H32N2O3S/c1-3-18-36-31(35)28-23-11-6-5-7-13-27(23)37-30(28)33-29(34)24-19-26(21-16-14-20(4-2)15-17-21)32-25-12-9-8-10-22(24)25/h8-10,12,14-17,19H,3-7,11,13,18H2,1-2H3,(H,33,34)

InChI Key

ZEWIKFUTHKRTKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)CC

Origin of Product

United States

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